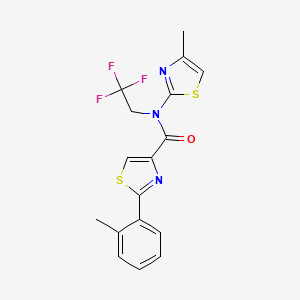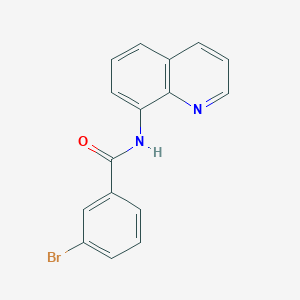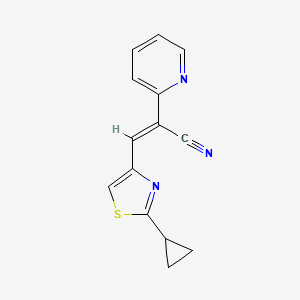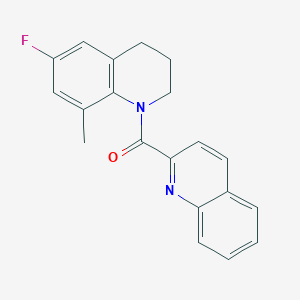![molecular formula C16H15BrN4O2 B7646926 2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole](/img/structure/B7646926.png)
2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole, also known as BMT-2, is a tetrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. BMT-2 is a compound with a molecular formula of C17H16BrN3O2 and a molecular weight of 383.23 g/mol. This compound is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
作用機序
The exact mechanism of action of 2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole is not fully understood. However, studies have suggested that this compound may act by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. This compound may also act by modulating the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and prevent oxidative stress-induced cell death. This compound has also been found to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) in macrophages.
実験室実験の利点と制限
One of the main advantages of using 2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole in lab experiments is its neuroprotective effects. This compound can prevent neuronal cell death and may be useful in studying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells and may cause cell death.
将来の方向性
There are several future directions for the study of 2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in neurodegenerative diseases and inflammatory disorders. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its effects on cellular processes.
Conclusion:
In conclusion, this compound is a tetrazole derivative that has potential applications in scientific research, particularly in the field of neuroscience. This compound has neuroprotective effects and can prevent neuronal cell death in vitro and in vivo. This compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. However, the potential toxicity of this compound needs to be further investigated, and the mechanism of action of this compound needs to be fully elucidated.
合成法
The synthesis of 2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole can be achieved through a multistep process that involves the reaction of 2-bromobenzyl bromide with sodium azide to form the corresponding azide intermediate. The azide intermediate is then treated with copper (I) iodide and triphenylphosphine to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 3,4-dimethoxybenzyl alcohol to form this compound.
科学的研究の応用
2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can prevent neuronal cell death in vitro and in vivo. This compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-[(2-bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2/c1-22-14-8-7-11(9-15(14)23-2)16-18-20-21(19-16)10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUZLRAIHDCOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC3=CC=CC=C3Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-dichlorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7646843.png)



![5-[2-(6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7646884.png)

![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7646904.png)

![2-[3-(3,4-Dimethylphenoxy)propyl]-6-methylpyridazin-3-one](/img/structure/B7646914.png)
![(5-fluoro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7646915.png)
![3-[(E)-2-(2,4-dichlorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7646916.png)
![N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7646919.png)
![1-(2-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine](/img/structure/B7646927.png)
![(2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol](/img/structure/B7646933.png)